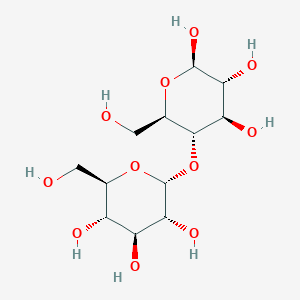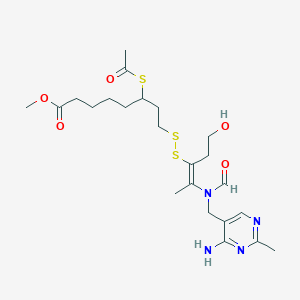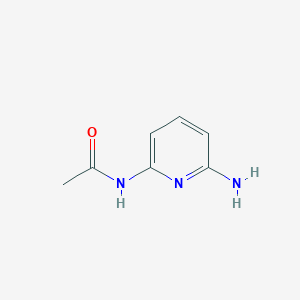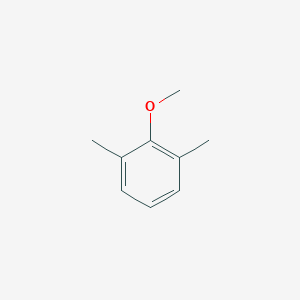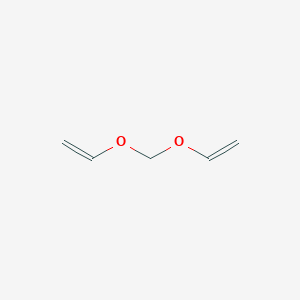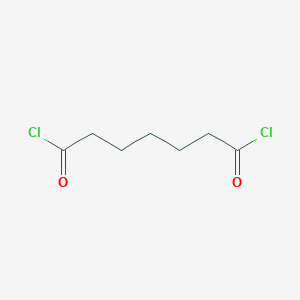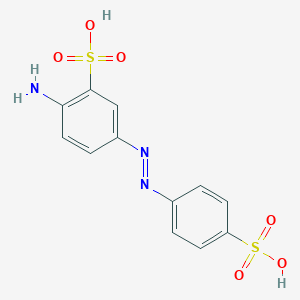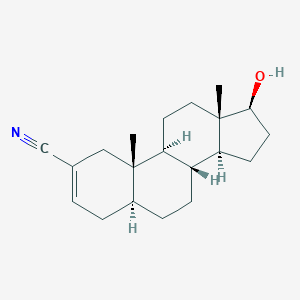
Calcium phenolsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium phenolsulfonate, also known as calcium sulfoxyphenylglycinate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a calcium salt of sulfoxyphenylglycine, which is a derivative of glycine. Calcium phenolsulfonate is known for its antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine.
Mécanisme D'action
The mechanism of action of Calcium phenolsulfonate phenolsulfonate is not fully understood. However, it is believed that this compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Calcium phenolsulfonate has also been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense.
Effets Biochimiques Et Physiologiques
Calcium phenolsulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Calcium phenolsulfonate has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium phenolsulfonate has several advantages when used in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, which makes it an ideal candidate for large-scale experiments. Calcium phenolsulfonate is also stable under various conditions and can be stored for long periods without degradation. However, one of the limitations of Calcium phenolsulfonate phenolsulfonate is its low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Orientations Futures
There are several future directions for the use of Calcium phenolsulfonate phenolsulfonate in scientific research. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Calcium phenolsulfonate has been shown to possess neuroprotective properties, which makes it a potential candidate for the treatment of these diseases. Another potential application of Calcium phenolsulfonate phenolsulfonate is in the field of tissue engineering. This compound has been shown to promote cell proliferation and differentiation, which makes it a potential candidate for the development of tissue-engineered constructs.
Conclusion:
Calcium phenolsulfonate is a unique chemical compound that has been extensively used in scientific research due to its antioxidant and anti-inflammatory properties. This compound has several potential applications in the field of biomedicine, including the treatment of various diseases and the development of tissue-engineered constructs. The synthesis of Calcium phenolsulfonate phenolsulfonate is relatively easy and inexpensive, which makes it an ideal candidate for large-scale experiments. Future research on Calcium phenolsulfonate phenolsulfonate is likely to provide new insights into its potential applications in the field of biomedicine.
Applications De Recherche Scientifique
Calcium phenolsulfonate has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine. Calcium phenolsulfonate has been used in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
127-83-3 |
|---|---|
Nom du produit |
Calcium phenolsulfonate |
Formule moléculaire |
C12H10CaO8S2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
calcium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Ca/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
Clé InChI |
JVEDXKIOAFPPPG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
Autres numéros CAS |
127-83-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


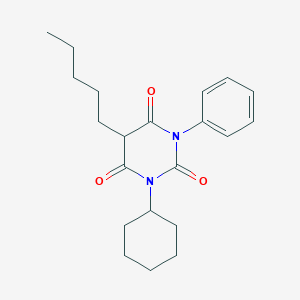
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
